9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-
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Overview
Description
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” is a complex organic compound that belongs to the class of anthracenediones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a nitrosohydrazino group and a phenylthio group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Introduction of Nitrosohydrazino Group: This step involves the reaction of 9,10-anthracenedione with nitrosohydrazine under controlled conditions.
Addition of Phenylthio Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of “9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” involves its interaction with specific molecular targets and pathways. The nitrosohydrazino group can interact with cellular proteins and enzymes, leading to various biological effects. The phenylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A simpler compound without the nitrosohydrazino and phenylthio groups.
1,4-Dihydroxyanthraquinone: Known for its use in dye production.
Mitoxantrone: A synthetic anthracenedione used in cancer treatment.
Uniqueness
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
189572-22-3 |
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Molecular Formula |
C20H13N3O3S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(9,10-dihydroxy-2-phenylsulfanylanthracen-1-yl)iminonitrous amide |
InChI |
InChI=1S/C20H13N3O3S/c24-19-13-8-4-5-9-14(13)20(25)17-15(19)10-11-16(18(17)21-22-23-26)27-12-6-2-1-3-7-12/h1-11,24-25H |
InChI Key |
RDKNCSKADUGAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=C(C4=CC=CC=C4C(=C3C=C2)O)O)N=NN=O |
Origin of Product |
United States |
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